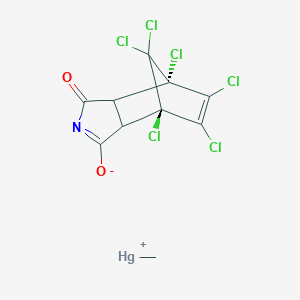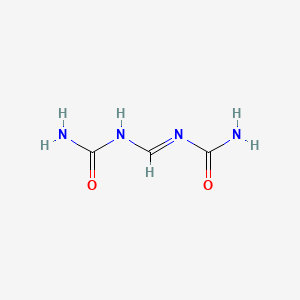
N,N'-Dicarbamoylformamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dicarbamoylformamidine is an organic compound that belongs to the class of formamidines It is characterized by the presence of two carbamoyl groups attached to a central formamidine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicarbamoylformamidine typically involves the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst. One efficient method utilizes sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction under mild conditions and yields the desired product in good-to-high yields . Another approach involves the hydrogenation of carbodiimides using catalysts such as palladium hydroxide on barium sulfate or Raney nickel .
Industrial Production Methods
Industrial production of N,N’-Dicarbamoylformamidine may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity of the product. The use of recyclable catalysts, such as sulfonated rice husk ash, can also be advantageous in industrial settings due to cost-effectiveness and environmental considerations.
化学反応の分析
Types of Reactions
N,N’-Dicarbamoylformamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert N,N’-Dicarbamoylformamidine into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one or both carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamidine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
N,N’-Dicarbamoylformamidine has several scientific research applications:
作用機序
The mechanism of action of N,N’-Dicarbamoylformamidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal centers to form chelating or bridging complexes . These interactions can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications.
類似化合物との比較
Similar Compounds
Similar compounds to N,N’-Dicarbamoylformamidine include:
N,N-Dimethylformamide: A widely used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another solvent with similar properties to N,N-Dimethylformamide.
N,N’-Diphenylformamidine: A related formamidine derivative with applications in organic synthesis and coordination chemistry.
Uniqueness
N,N’-Dicarbamoylformamidine is unique due to its dual carbamoyl groups, which provide distinct reactivity and coordination properties compared to other formamidine derivatives. This uniqueness makes it valuable in specific synthetic and catalytic applications where other compounds may not be as effective.
特性
CAS番号 |
6289-14-1 |
|---|---|
分子式 |
C3H6N4O2 |
分子量 |
130.11 g/mol |
IUPAC名 |
(E)-(carbamoylamino)methylideneurea |
InChI |
InChI=1S/C3H6N4O2/c4-2(8)6-1-7-3(5)9/h1H,(H5,4,5,6,7,8,9) |
InChIキー |
JUMKGYUEKMFOGQ-UHFFFAOYSA-N |
異性体SMILES |
C(=N/C(=O)N)\NC(=O)N |
正規SMILES |
C(=NC(=O)N)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
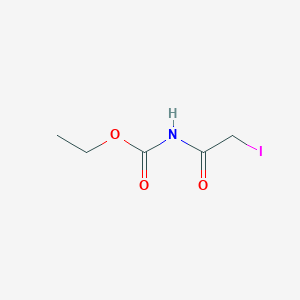
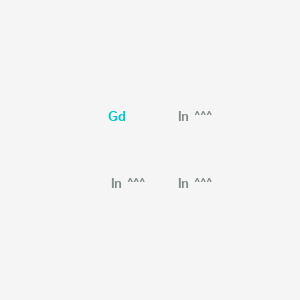
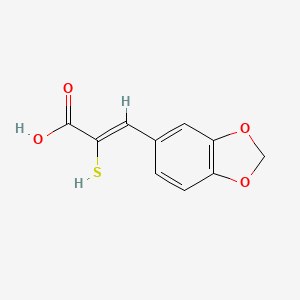
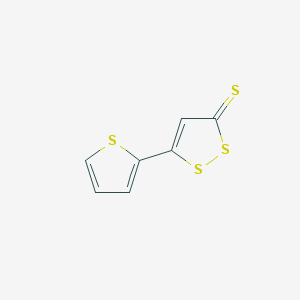

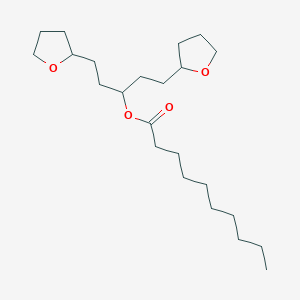
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
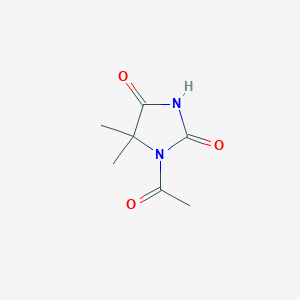
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)
